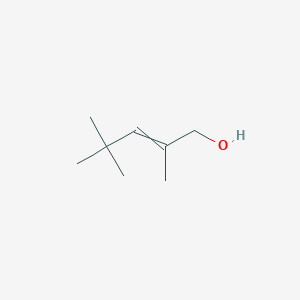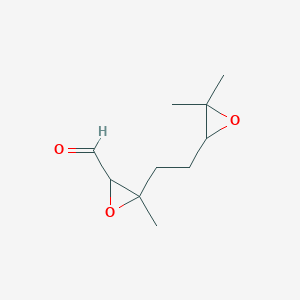
1,2-Ethanediamine, N,N-diethyl-N'-(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- is a chemical compound with a complex structure that includes both ethylenediamine and naphthalene moieties
Méthodes De Préparation
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- can be achieved through the reaction of 1-naphthylamine with 2-chloroethanamine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and other electrophiles.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound can be used in biochemical assays and as a probe for studying biological systems.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- can be compared with similar compounds such as:
1,2-Ethanediamine, N,N-diethyl-: This compound lacks the naphthalene moiety, making it less complex and potentially less versatile in certain applications.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has different substituents, which can affect its reactivity and applications.
N-(1-Naphthyl)ethylenediamine: This compound is structurally similar but may have different properties and uses.
Propriétés
Numéro CAS |
50341-69-0 |
|---|---|
Formule moléculaire |
C17H24N2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H24N2/c1-3-19(4-2)13-12-18-14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11,18H,3-4,12-14H2,1-2H3 |
Clé InChI |
IZWKUXAVBQJKDA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


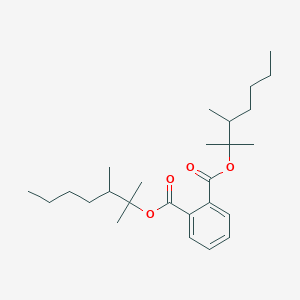


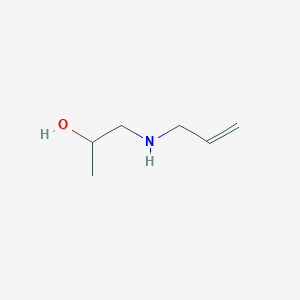
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

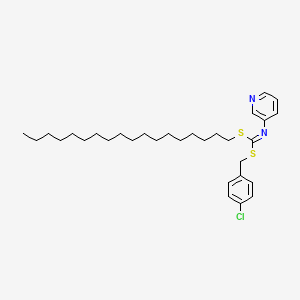

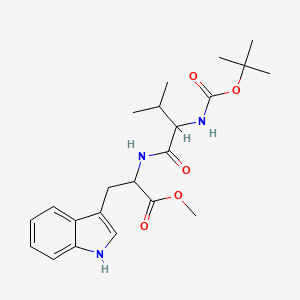
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)

![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
